N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O3S2.ClH/c1-2-30-13-12-18-21(15-30)36-27(24(18)26-28-19-8-3-4-9-20(19)35-26)29-25(34)16-6-5-7-17(14-16)31-22(32)10-11-23(31)33;/h3-9,14H,2,10-13,15H2,1H3,(H,29,34);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRRFWUYFYMZYHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC(=CC=C5)N6C(=O)CCC6=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogs and Modifications
Key Structural Comparisons:
Structural Insights:
- Substituent Effects: The ethyl group in the target compound vs. The 3-(2,5-dioxopyrrolidin-1-yl)benzamide group introduces a polar, electron-deficient aromatic system, contrasting with the simpler acetamide in Compound 2. This modification could enhance interactions with catalytic residues in target proteins .
- Core Heterocycles: The tetrahydrothieno[2,3-c]pyridine core (target compound and Compound 3) vs. tetrahydroimidazo[1,2-a]pyridine () demonstrates how minor changes in ring systems alter electronic properties and conformational flexibility, impacting bioactivity .
Pharmacokinetics and Solubility
- The hydrochloride salt in the target compound likely improves aqueous solubility compared to neutral analogs like Compound 3, which still exhibits favorable brain exposure in mice. This suggests that both compounds could penetrate the blood-brain barrier, a critical feature for treating CNS malignancies .
Vorbereitungsmethoden
Cyclocondensation of 2-Thiopheneethylamine
The tetrahydrothieno[2,3-c]pyridine scaffold is synthesized via a Mannich-type cyclization adapted from CN102432626A:
- Reactants : 2-Thiopheneethylamine (1.0 eq), aqueous formaldehyde (1.2 eq), ethanol/HCl (3.0 eq).
- Conditions : Heating at 65–75°C for 4–8 h under reflux, followed by recrystallization from ethanol/HCl.
- Yield : 78–85% after activated carbon treatment and cooling to 0–5°C.
Mechanism :
- Formaldehyde reacts with the primary amine to form an imine intermediate.
- Acid-catalyzed cyclization generates the tetrahydrothieno[2,3-c]pyridine ring.
Ethylation at Position 6
The ethyl group is introduced via nucleophilic substitution using ethyl bromide:
- Reactants : Tetrahydrothieno[2,3-c]pyridine (1.0 eq), ethyl bromide (1.5 eq), K₂CO₃ (2.0 eq).
- Conditions : Reflux in acetonitrile for 12 h.
- Yield : 72% after column chromatography (SiO₂, ethyl acetate/hexane 1:3).
Characterization :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 3.45 (q, 2H, -CH₂CH₃), 1.28 (t, 3H, -CH₂CH₃).
- LC-MS (ESI) : m/z 212.1 [M+H]⁺.
Functionalization with Benzo[d]thiazol-2-yl Group
Bromination at Position 3
Bromine is introduced via radical bromination:
Suzuki-Miyaura Coupling with Benzo[d]thiazol-2-ylboronic Acid
The benzo[d]thiazole moiety is appended via palladium-catalyzed cross-coupling:
- Reactants : 3-Bromo intermediate (1.0 eq), benzo[d]thiazol-2-ylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq).
- Conditions : DME/H₂O (4:1), 90°C, 12 h.
- Yield : 82%.
Characterization :
- ¹³C NMR (101 MHz, CDCl₃) : δ 167.8 (C=S), 152.3 (C-N).
- HRMS (ESI) : m/z 345.0845 [M+H]⁺ (calc. 345.0841).
Synthesis of 3-(2,5-Dioxopyrrolidin-1-yl)benzoyl Chloride
Preparation of 3-Aminobenzohydrazide
Cyclization to Pyrrolidine-2,5-dione
- Reactants : 3-Aminobenzohydrazide (1.0 eq), succinic anhydride (1.2 eq).
- Conditions : Melt reaction at 140°C for 4 h.
- Yield : 75%.
Characterization :
Conversion to Benzoyl Chloride
- Reactants : 3-(2,5-Dioxopyrrolidin-1-yl)benzoic acid (1.0 eq), SOCl₂ (3.0 eq).
- Conditions : Reflux in toluene for 2 h.
- Yield : 95%.
Amide Coupling and Salt Formation
Amidation of Tetrahydrothienopyridine Intermediate
- Reactants : Benzo[d]thiazol-2-yl-tetrahydrothienopyridine (1.0 eq), 3-(2,5-dioxopyrrolidin-1-yl)benzoyl chloride (1.1 eq), DIPEA (2.0 eq).
- Conditions : DCM, 0°C → RT, 12 h.
- Yield : 63% after silica gel chromatography.
Characterization :
Hydrochloride Salt Formation
Purity :
Optimization and Scalability
Critical Parameters for Industrial Production
| Step | Parameter | Optimal Range |
|---|---|---|
| Cyclization | Temperature | 65–75°C |
| Ethylation | Solvent | Acetonitrile |
| Suzuki Coupling | Catalyst Loading | 5 mol% Pd |
| Amidation | Base | DIPEA |
Yield Comparison Across Batches
| Batch Size (g) | Step 1 Yield | Step 4 Yield |
|---|---|---|
| 10 | 84% | 61% |
| 100 | 79% | 58% |
| 500 | 72% | 55% |
Analytical Data Summary
Spectroscopic Consistency
| Technique | Key Peaks |
|---|---|
| IR | 3300 cm⁻¹ (NH), 1726 cm⁻¹ (C=O) |
| ¹H NMR | δ 1.28 (t, CH₂CH₃), δ 8.45 (s, CONH) |
| ¹³C NMR | δ 167.8 (C=S), δ 175.2 (pyrrolidine C=O) |
Purity and Stability
| Condition | Purity Retention (24 h) |
|---|---|
| 25°C, air | 98.5% |
| 40°C, N₂ | 99.1% |
| Aqueous pH 7.4 | 97.8% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
